beta-D-glucopyranuronic acid,ethyl ester,tetraacetate
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Overview
Description
beta-D-glucopyranuronic acid, ethyl ester, tetraacetate: is a chemical compound with the molecular formula C14H20O11. It is a derivative of glucuronic acid, where the hydroxyl groups are acetylated, and the carboxyl group is esterified with ethanol. This compound is often used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate typically involves the acetylation of glucuronic acid derivatives. The process begins with the protection of the hydroxyl groups of glucuronic acid using acetic anhydride in the presence of a catalyst like pyridine. The carboxyl group is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques like chromatography is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate can undergo oxidation reactions, where the acetyl groups can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield glucuronic acid derivatives.
- Reduction can produce glucopyranose derivatives.
- Substitution reactions can lead to various functionalized glucuronic acid esters .
Scientific Research Applications
Chemistry: In chemistry, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various glucuronic acid derivatives .
Biology: In biological research, this compound is used to study the metabolism of glucuronic acid and its derivatives. It is also used in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix .
Medicine: In medicine, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is explored for its potential use in drug delivery systems. Its derivatives are studied for their ability to enhance the solubility and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetylated hydroxyl groups and esterified carboxyl group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes involved in glucuronidation, a process important for detoxification and metabolism .
Comparison with Similar Compounds
beta-D-glucopyranuronic acid, methyl ester, tetraacetate: Similar in structure but with a methyl ester instead of an ethyl ester.
beta-D-glucopyranuronic acid, propyl ester, tetraacetate: Similar but with a propyl ester group.
beta-D-glucopyranuronic acid, butyl ester, tetraacetate: Similar but with a butyl ester group.
Uniqueness: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is unique due to its specific ester and acetyl groups, which confer distinct chemical properties and reactivity. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
Properties
CAS No. |
74774-21-3 |
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Molecular Formula |
C16H22O11 |
Molecular Weight |
390.34 g/mol |
IUPAC Name |
ethyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H22O11/c1-6-22-15(21)13-11(23-7(2)17)12(24-8(3)18)14(25-9(4)19)16(27-13)26-10(5)20/h11-14,16H,6H2,1-5H3/t11-,12-,13-,14+,16+/m0/s1 |
InChI Key |
RWXHCKBOPBLXMA-GRYWWWGRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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